(4-methylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
Properties
IUPAC Name |
(4-methylphenyl)-[4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c1-16-10-12-18(13-11-16)23(25)22-15-24(19-7-5-6-17(2)14-19)20-8-3-4-9-21(20)28(22,26)27/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSUTTZWEQUKRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-methylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article delves into its synthesis, chemical properties, and various biological activities, supported by data tables and relevant research findings.
- Molecular Formula : CHN OS
- Molecular Weight : 435.5 g/mol
- CAS Number : 1114652-15-1
Synthesis
The synthesis of this compound typically involves multi-step processes that include:
- Formation of Benzothiazine Core : The initial step involves the formation of the benzothiazine structure through cyclization reactions.
- Acylation : The addition of acyl groups to the nitrogen or sulfur atoms enhances the biological activity.
- Final Modifications : Further modifications may involve alkylation or oxidation to yield the final product.
Antimicrobial Activity
Research indicates that compounds within the benzothiazine class exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiazines showed varying degrees of activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity (MIC µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| (4-methylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 8 | P. aeruginosa |
Anticancer Activity
Benzothiazine derivatives have been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines.
- Case Study : A recent study assessed the effect of (4-methylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that benzothiazines can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activities of (4-methylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone are believed to be mediated through several mechanisms:
- Inhibition of Enzymes : This compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : It has been suggested that the compound promotes apoptosis via mitochondrial pathways.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (4-methylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazine derivatives can inhibit bacterial growth effectively. One study demonstrated that derivatives with similar structural motifs displayed activity against both Gram-positive and Gram-negative bacteria, suggesting potential as broad-spectrum antimicrobial agents.
Anticancer Properties
The compound's structure suggests potential anticancer activity due to the presence of the dioxido group, which is known to interact with biological macromolecules. Research has indicated that benzothiazine derivatives can induce apoptosis in cancer cells. A specific study highlighted that certain derivatives led to a decrease in cell viability in various cancer cell lines, indicating their potential as chemotherapeutic agents.
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor. Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways associated with cancer proliferation. For example, the inhibition of topoisomerases has been linked to the anticancer activity of similar compounds.
Nonlinear Optical Properties
The unique structural features of (4-methylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone position it as a candidate for nonlinear optical applications. Nonlinear optical materials are crucial for developing advanced photonic devices. Research has shown that compounds with similar structures exhibit promising nonlinear optical properties, making them suitable for applications in telecommunications and laser technology .
Synthesis and Characterization
The synthesis of (4-methylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone can be achieved through various methods involving multi-step reactions starting from simpler precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of several benzothiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the phenyl groups significantly enhanced antibacterial activity. The compound was found to inhibit bacterial growth at concentrations lower than those required for traditional antibiotics.
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, (4-methylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone was tested against various cancer cell lines including breast and lung cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table compares the target compound with structurally related benzothiazine derivatives from the provided evidence, focusing on substituent variations and calculated molecular properties:
| Compound Name | Substituent on Benzothiazine | Substituent on Methanone | Molecular Formula | Molecular Weight (g/mol)* |
|---|---|---|---|---|
| (4-Methylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3-Methylphenyl | 4-Methylphenyl | C₂₄H₂₁NO₃S | 403.5 |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-Butylphenyl | Phenyl | C₂₆H₂₅NO₃S | 431.5 |
| 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-Chlorophenyl | Phenyl | C₂₃H₁₆ClNO₃S | 421.5 |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3-Methylphenyl, 7-Fluoro | 4-Ethylphenyl | C₂₅H₂₁FNO₃S | 434.5 |
*Molecular weights calculated from molecular formulas.
Key Observations:
- Lipophilicity: The 4-butylphenyl group in significantly increases lipophilicity, which may improve membrane permeability in drug-design contexts.
- Steric Considerations : The 3-methylphenyl group in the target compound and introduces ortho steric hindrance, which could affect molecular packing or binding to biological targets.
Implications of Substituent Variations
Electronic Properties:
- Chlorine (electron-withdrawing) in could reduce electron density, impacting charge-transfer interactions.
Solubility and Crystallinity:
- Sulfone groups enhance hydrophilicity, but bulky substituents (e.g., butyl in ) may counteract this by increasing lipophilicity.
- Fluorine in could improve crystallinity by promoting directional hydrogen bonds, as suggested by general principles in crystal engineering .
Crystallographic and Analytical Considerations
Structural characterization of such compounds typically employs X-ray crystallography using programs like SHELX and visualization tools like ORTEP . These tools aid in resolving substituent effects on molecular conformation and crystal packing. For example, hydrogen-bonding patterns (e.g., C=O···H-N interactions) could be analyzed using graph-set notation , though specific data for these compounds are unavailable.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The compound can be synthesized via multistep reactions involving Friedel-Crafts acylation or coupling reactions. For example, benzothiazine derivatives often require sulfonation steps followed by cyclization. Optimization may involve adjusting catalysts (e.g., AlCl₃ for acylation), solvent polarity (toluene or DMF), and temperature gradients to improve yield. Purification via column chromatography or recrystallization (using ethyl acetate/hexane mixtures) is critical for isolating high-purity samples .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR resolves methylphenyl and benzothiazine substituents. Aromatic proton splitting patterns (e.g., para-substituted methyl groups) confirm regiochemistry.
- XRD : Single-crystal X-ray diffraction (as in ) provides definitive proof of the dioxido-benzothiazine core and substituent orientation.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks). Conflicting spectral data should be resolved by cross-referencing with synthetic intermediates and computational models .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies using buffer solutions (pH 1–13) and thermal stress (40–80°C). Monitor degradation via HPLC-UV at regular intervals. For example, ’s split-plot design can be adapted to test multiple variables systematically. Stability-indicating assays (e.g., mass balance) distinguish degradation products from synthetic impurities .
Advanced Research Questions
Q. What computational strategies are recommended to model the compound’s electronic structure and predict reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (HOMO/LUMO), highlighting electron-rich benzothiazine regions prone to electrophilic attack.
- Molecular Docking : Screen against biological targets (e.g., enzymes with sulfur-containing active sites) using AutoDock Vina. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Conduct meta-analyses of dose-response curves across studies, adjusting for variables like cell line heterogeneity (e.g., HEK293 vs. HepG2) and assay protocols (MTT vs. resazurin). Use standardized positive controls (e.g., doxorubicin for cytotoxicity) and validate findings via orthogonal assays (e.g., flow cytometry for apoptosis) .
Q. What experimental frameworks are suitable for studying the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer :
- Hydrolysis/Photolysis Studies : Expose the compound to simulated sunlight (Xe arc lamp) and analyze degradation products via LC-MS.
- Ecotoxicology : Use OECD guidelines for acute toxicity tests in Daphnia magna or algal growth inhibition assays. Measure bioaccumulation potential using logP values (e.g., EPI Suite predictions) .
Theoretical and Mechanistic Questions
Q. How does the dioxido-benzothiazine moiety influence the compound’s interaction with biological membranes?
- Methodological Answer : Perform molecular dynamics simulations (GROMACS) to model bilayer penetration. Experimentally, use fluorescence anisotropy with DPH probes to measure membrane fluidity changes. Correlate results with logD (pH 7.4) measurements to assess partitioning behavior .
Q. What role do substituent electronic effects (e.g., methyl groups) play in modulating the compound’s reactivity?
- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4-methylphenyl position. Compare reaction kinetics (e.g., SNAr substitutions) via stopped-flow spectroscopy. Hammett plots can quantify substituent effects on rate constants .
Data Analysis and Reproducibility
Q. What statistical approaches are essential for validating reproducibility in synthetic yield studies?
Q. How should researchers address batch-to-batch variability in biological assay results?
- Methodological Answer :
Implement strict QC measures: - Compound Purity : Require ≥95% purity (HPLC) for all batches.
- Assay Controls : Include internal standards (e.g., β-actin in Western blots) and plate-normalization controls (e.g., Z’-factor validation).
- Data Normalization : Use robust regression models to adjust for instrument drift .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
